molecular formula C14H15NO4 B13623387 (1R,5S)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

(1R,5S)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B13623387
M. Wt: 261.27 g/mol
InChI Key: PFDGXQWRURTLMD-RISCZKNCSA-N
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Description

rac-(1R,5S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[310]hexane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[31One common method involves the use of flow microreactor systems, which allow for the efficient and sustainable synthesis of complex organic compounds . These systems enable precise control over reaction conditions, leading to higher yields and fewer by-products.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as solvent-free deprotection reactions. For example, the deprotection of tert-butyl carbamate (N-Boc) protecting groups can be achieved using hydrogen chloride gas generated ex situ from sodium chloride and sulfuric acid . This method is efficient, scalable, and environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halides, amines, and ethers.

Scientific Research Applications

rac-(1R,5S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein-ligand binding due to its structural complexity.

    Industry: Industrial applications include the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism by which rac-(1R,5S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, and receptor activation.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane: Another bicyclic compound with a similar structure but different functional groups.

    Bicyclo[1.1.1]pentane: A smaller bicyclic compound used as a bioisostere in medicinal chemistry.

    Bicyclo[3.1.0]hexane: A compound with a similar core structure but different substituents.

Uniqueness

rac-(1R,5S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[310]hexane-1-carboxylic acid is unique due to its specific functional groups and stereochemistry The presence of the benzyloxycarbonyl group and the azabicyclo[31

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

(1R,5S)-3-phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C14H15NO4/c16-12(17)14-6-11(14)7-15(9-14)13(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)/t11-,14+/m1/s1

InChI Key

PFDGXQWRURTLMD-RISCZKNCSA-N

Isomeric SMILES

C1[C@H]2[C@]1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1C2C1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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